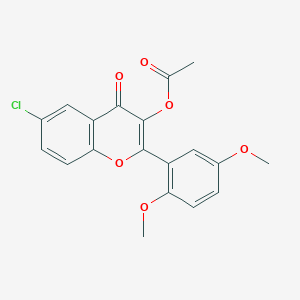
4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-methylbenzenesulfonyl chloride and 3-methylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
作用機序
The mechanism of action of 4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
4-methoxy-2-methylbenzenesulfonamide: Lacks the N-(3-methylphenyl) and 5-(propan-2-yl) groups.
N-(3-methylphenyl)benzenesulfonamide: Lacks the 4-methoxy and 2-methyl groups.
5-(propan-2-yl)benzenesulfonamide: Lacks the 4-methoxy, 2-methyl, and N-(3-methylphenyl) groups.
Uniqueness
The unique combination of functional groups in 4-methoxy-2-methyl-N-(3-methylphenyl)-5-(propan-2-yl)benzenesulfonamide contributes to its distinct chemical and biological properties
特性
分子式 |
C18H23NO3S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
4-methoxy-2-methyl-N-(3-methylphenyl)-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-12(2)16-11-18(14(4)10-17(16)22-5)23(20,21)19-15-8-6-7-13(3)9-15/h6-12,19H,1-5H3 |
InChIキー |
CDGHHYJJWFQXFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11483688.png)
![2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11483689.png)
![6-butyl-8-(4-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11483695.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11483706.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B11483711.png)
![1-(4-Fluorophenyl)-3-methyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11483716.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-fluorophenyl)-3-(2-pyrazinyl)-](/img/structure/B11483732.png)
![N-(2-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2,2-dimethylpropanamide](/img/structure/B11483741.png)

![2-amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11483751.png)
![4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11483754.png)
![Thiourea, N-[(2-chlorophenyl)methyl]-N-(4,5-dihydro-5-methyl-2-thiazolyl)-N'-(2-propenyl)-](/img/structure/B11483762.png)
![7-amino-4-hydroxy-5-(thiophen-2-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11483768.png)
![N-[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]norleucine](/img/structure/B11483773.png)
